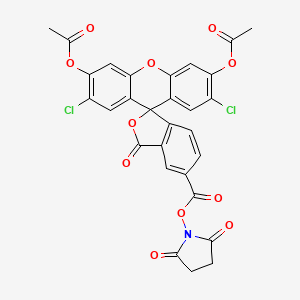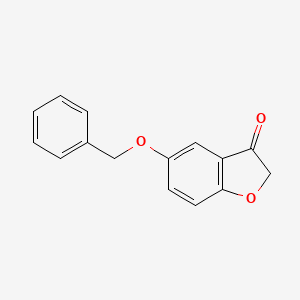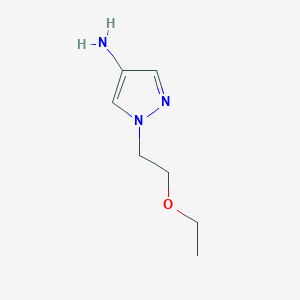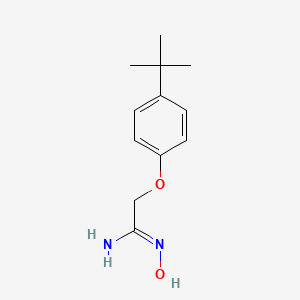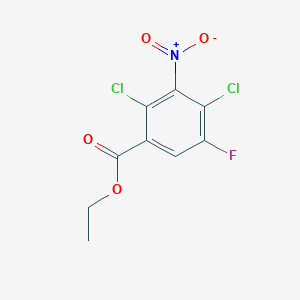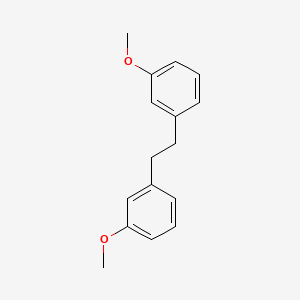
1,2-Bis(3-methoxyphenyl)ethane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Bis(3-methoxyphenyl)ethane is an organic compound with the molecular formula C16H18O2. It is characterized by the presence of two 3-methoxyphenyl groups attached to an ethane backbone. This compound is known for its applications in various fields, including organic synthesis and material science.
作用机制
Target of Action
The primary targets of 1,2-Bis(3-methoxyphenyl)ethane, also known as S4, are mitogen-activated protein (MAP) kinases , activator protein-1 (AP-1) , and matrix metalloproteinases (MMPs) . These proteins play crucial roles in cellular processes such as proliferation, differentiation, and apoptosis .
Mode of Action
S4 interacts with its targets by inhibiting their activation. Specifically, it inhibits the UVB-induced phosphorylation of MAP kinases and the overexpression of AP-1 and MMPs . It also inhibits the UVB-induced expression of Smad7 protein , a negative regulator of transforming growth factor-beta (TGF-β) signaling .
Biochemical Pathways
The inhibition of MAP kinases, AP-1, and MMPs by S4 affects several biochemical pathways. It reduces the production of intracellular reactive oxygen species (ROS) induced by UVB radiation . It also inhibits the UVB-induced expression of nitric oxide synthase (i-NOS) and cyclooxygenase (COX)-2 protein , which are involved in inflammatory responses . Furthermore, it prevents the translocation of nuclear factor-kappaB (NF-ĸB) into the nucleus .
Result of Action
The action of S4 leads to several molecular and cellular effects. It reduces UVB-induced erythema and wrinkle formation in hairless mice . It also ameliorates UVB-induced epidermal hyperplasia and collagen degradation . Furthermore, it reduces the expression of MMP-1, interleukin (IL)-6, and NF-ĸB in the mouse skin .
Action Environment
Environmental factors, particularly UVB radiation, significantly influence the action of S4. UVB radiation induces the production of ROS and the expression of various proteins that S4 targets for inhibition . Therefore, the efficacy and stability of S4 are likely to be influenced by the level of UVB radiation in the environment.
生化分析
Biochemical Properties
1,2-Bis(3-methoxyphenyl)ethane has been found to interact with various enzymes, proteins, and other biomolecules . For instance, it has been shown to inhibit the phosphorylation of mitogen-activated protein (MAP) kinases . It also interacts with activator protein-1 (AP-1) and matrix metalloproteinases (MMPs), inhibiting their overexpression .
Cellular Effects
In cellular processes, this compound has been found to reduce ultraviolet (UV)B-induced intracellular reactive oxygen species (ROS) production . It also inhibits UVB-induced Smad7 protein expression and elevates total collagen content in human dermal fibroblasts .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It inhibits the phosphorylation of MAP kinases, thereby reducing the activation of AP-1 and overexpression of MMPs . It also inhibits UVB-induced Smad7 protein expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, this compound has shown stability and no significant degradation
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
It is likely to interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It may interact with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions
1,2-Bis(3-methoxyphenyl)ethane can be synthesized through the reaction of 3-methoxyphenol with 1,2-dichloroethane in the presence of a base such as potassium hydroxide. The reaction typically involves heating the mixture to a temperature range of 95-100°C and maintaining these conditions for a specific duration to ensure complete reaction .
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-pressure reaction vessels and controlled addition of reagents to optimize yield and purity. The product is then purified through recrystallization or distillation techniques .
化学反应分析
Types of Reactions
1,2-Bis(3-methoxyphenyl)ethane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are employed
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Nitro and halogenated derivatives
科学研究应用
1,2-Bis(3-methoxyphenyl)ethane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating various conditions.
Industry: Utilized in the production of specialty chemicals and materials.
相似化合物的比较
Similar Compounds
1,2-Bis(3,4-dimethoxyphenyl)ethane: Similar structure but with additional methoxy groups.
1,2-Bis(3-methylphenyl)ethane: Similar structure but with methyl groups instead of methoxy groups
Uniqueness
1,2-Bis(3-methoxyphenyl)ethane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its methoxy groups enhance its solubility in organic solvents and influence its reactivity in various chemical reactions .
属性
IUPAC Name |
1-methoxy-3-[2-(3-methoxyphenyl)ethyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O2/c1-17-15-7-3-5-13(11-15)9-10-14-6-4-8-16(12-14)18-2/h3-8,11-12H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTARCYDJTMRPBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36707-27-4 |
Source


|
| Record name | 3,3'-ETHYLENEBIS(ANISOLE) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 3-{[(2-methoxyphenyl)methyl]amino}butanoate](/img/structure/B6352383.png)
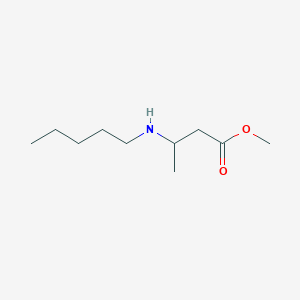
![1-N-[1-(Thiophen-2-yl)ethyl]benzene-1,2-diamine](/img/structure/B6352403.png)

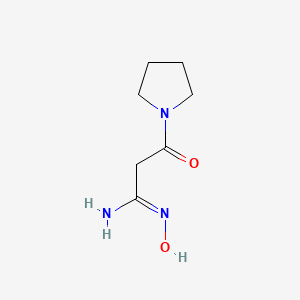
![[3-(3-Nitrophenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B6352414.png)
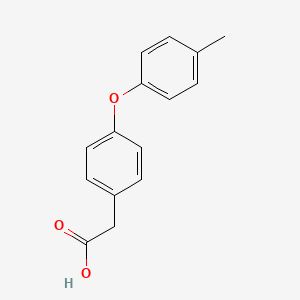
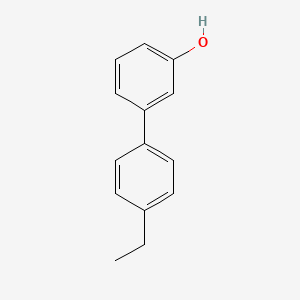
![Dichloro[(R)-(+)-2,2',6,6'-tetramethoxy-4,4'-bis(diphenylphosphino)-3,3'-bipyridine][(1R,2R)-(+)-1,2-diphenylethylenediamine]ruthenium(II)](/img/structure/B6352424.png)
